molecular formula C18H22N2O B11627365 3-{[Bis(prop-2-EN-1-YL)amino]methyl}-2,6-dimethylquinolin-4-OL

3-{[Bis(prop-2-EN-1-YL)amino]methyl}-2,6-dimethylquinolin-4-OL

Cat. No.: B11627365
M. Wt: 282.4 g/mol
InChI Key: JLBPYZJHOGOEIF-UHFFFAOYSA-N
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Description

3-{[Bis(prop-2-EN-1-YL)amino]methyl}-2,6-dimethylquinolin-4-OL is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[Bis(prop-2-EN-1-YL)amino]methyl}-2,6-dimethylquinolin-4-OL typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-{[Bis(prop-2-EN-1-YL)amino]methyl}-2,6-dimethylquinolin-4-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Various nucleophiles, solvents like DMF or DCM

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, hydrogenated quinoline derivatives, and substituted quinoline compounds .

Mechanism of Action

The mechanism of action of 3-{[Bis(prop-2-EN-1-YL)amino]methyl}-2,6-dimethylquinolin-4-OL involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to metal ions, forming stable complexes that facilitate various biochemical reactions. The bis(prop-2-en-1-yl)amino group enhances its ability to interact with nucleophiles and electrophiles, making it a versatile compound in chemical biology .

Comparison with Similar Compounds

Similar Compounds

  • 3-{[Bis(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino}methyl-2,6-dimethylquinolin-4-OL
  • 3-{[Bis(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino}methyl-2,6-dimethylquinolin-4-yl propyl hydrogen sulfate

Uniqueness

Its ability to form stable complexes with metal ions and its versatility in undergoing different chemical reactions make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

3-[[bis(prop-2-enyl)amino]methyl]-2,6-dimethyl-1H-quinolin-4-one

InChI

InChI=1S/C18H22N2O/c1-5-9-20(10-6-2)12-16-14(4)19-17-8-7-13(3)11-15(17)18(16)21/h5-8,11H,1-2,9-10,12H2,3-4H3,(H,19,21)

InChI Key

JLBPYZJHOGOEIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C(C2=O)CN(CC=C)CC=C)C

Origin of Product

United States

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